molecular formula C20H16Cl2N4OS B2513127 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 700855-04-5

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2513127
CAS No.: 700855-04-5
M. Wt: 431.34
InChI Key: LFIHTORSSMNOGA-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H16Cl2N4OS and its molecular weight is 431.34. The purity is usually 95%.
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Biological Activity

The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a novel heterocyclic compound characterized by its unique structural features that include a triazolo-pyridine core and a pyrrole moiety. This article explores its biological activities, focusing on its potential therapeutic applications in cancer treatment and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H15Cl2N4OSC_{15}H_{15}Cl_2N_4OS with a molecular weight of approximately 358.37 g/mol. The presence of the triazole and pyridine rings contributes to its diverse biological activities.

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly as a potential kinase inhibitor . Research indicates that it can inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis. This inhibition leads to:

  • Apoptosis : Induction of programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interruption of the cell cycle progression in malignancies.

In vitro studies have shown promising results against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MDA-MB-231 (Breast)17.83
MCF-7 (Breast)19.73
Other Cancer LinesVariable

These values indicate that the compound exhibits significant antiproliferative activity compared to standard chemotherapeutics like Cisplatin.

Other Biological Activities

Beyond its anticancer effects, the compound demonstrates a range of other biological activities:

  • Anti-inflammatory Effects : The triazole moiety is known for its ability to modulate inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against both gram-positive and gram-negative bacteria.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Kinase Inhibition : By selectively inhibiting c-Met kinase, it disrupts signaling pathways essential for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Gene Expression : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Recent studies have highlighted the efficacy of similar compounds within the triazolo[4,3-a]pyridine class:

  • A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, reinforcing the potential of this chemical class in drug development .

Properties

IUPAC Name

1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4OS/c1-12-9-15(13(2)26(12)17-10-14(21)6-7-16(17)22)18(27)11-28-20-24-23-19-5-3-4-8-25(19)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIHTORSSMNOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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